molecular formula C9H10N4O2 B14559367 N-Ethyl-5-nitro-1H-benzimidazol-1-amine CAS No. 61981-60-0

N-Ethyl-5-nitro-1H-benzimidazol-1-amine

Cat. No.: B14559367
CAS No.: 61981-60-0
M. Wt: 206.20 g/mol
InChI Key: BTMUWSQOVSMQBN-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitro-1H-benzimidazol-1-amine is a benzimidazole derivative characterized by a nitro group at position 5 of the benzimidazole core and an ethyl substituent at the N-1 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and chemical properties. The ethyl group at N-1 enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), which may impact solubility and bioavailability.

Properties

CAS No.

61981-60-0

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N-ethyl-5-nitrobenzimidazol-1-amine

InChI

InChI=1S/C9H10N4O2/c1-2-11-12-6-10-8-5-7(13(14)15)3-4-9(8)12/h3-6,11H,2H2,1H3

InChI Key

BTMUWSQOVSMQBN-UHFFFAOYSA-N

Canonical SMILES

CCNN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For N-Ethyl-5-nitro-1H-benzimidazol-1-amine, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-nitro-1H-benzimidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-5-nitro-1H-benzimidazol-1-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-Ethyl-5-nitro-1H-benzimidazol-1-amine and related benzimidazole derivatives:

Compound Name Substituents (Position) Synthesis Yield (Key Steps) Melting Point/°C Key Spectroscopic Data Biological Relevance
This compound Ethyl (N-1), Nitro (C-5) Not explicitly reported Not reported Not available Likely varies with substituents
5-Chloro-2-methyl-1H-benzimidazol-6-amine Chloro (C-5), Methyl (C-2) 78% (tin-mediated reduction) 108 $^1$H-NMR: δ 2.40 (CH$3$), 4.94 (NH$2$) Synthetic intermediate
1-Methyl-5-nitrobenzimidazole Methyl (N-1), Nitro (C-5) Not reported 157–159 (430–432 K) Refined via SHELX; C–H/N–H distances noted Crystallographic model compound
N,N-Dimethyl-6-nitro-1H-benzimidazol-2-amine Dimethyl (N-2), Nitro (C-6) Not reported Not reported InChI: C9H10N4O2 Potential bioactive scaffold
Metonitazene Methoxybenzyl, Diethylamine Not reported Not reported Classified as a controlled substance Analgesic (opioid receptor activity)

Structural and Electronic Differences

  • Substituent Position : The nitro group at C-5 (target compound) versus C-6 () alters electron distribution. C-5 substitution may enhance resonance stabilization compared to C-6 .
  • Amine Functionalization: N,N-Dimethylation () versus monoethylation (target) modifies hydrogen-bonding capacity, impacting interactions in biological targets .

Physicochemical Properties

  • Melting Points : 1-Methyl-5-nitrobenzimidazole (157–159°C) suggests higher crystallinity than chloro/methyl analogs (108°C) , likely due to stronger intermolecular interactions.
  • Spectroscopic Signatures: Nitro groups in benzimidazoles typically show IR absorption near 1530–1350 cm$^{-1}$ (asymmetric/symmetric NO$_2$ stretching) and $^1$H-NMR aromatic proton shifts around δ 7.0–8.0 .

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